molecular formula C18H15NO5S B14009164 Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate CAS No. 60084-12-0

Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B14009164
CAS No.: 60084-12-0
M. Wt: 357.4 g/mol
InChI Key: UCKOUOQQQRABSM-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a furan ring, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is usually formed by the reaction of a suitable thioamide with an α-haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate: Contains both furan and thiazole rings.

    Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

    Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-imidazole-4-carboxylate: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

This compound is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

60084-12-0

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15NO5S/c1-2-22-18(21)14-11-25-16(19-14)15-9-8-13(24-15)10-23-17(20)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3

InChI Key

UCKOUOQQQRABSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(O2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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